molecular formula C38H32N2O5 B557046 Fmoc-Asn(Trt)-OH CAS No. 132388-59-1

Fmoc-Asn(Trt)-OH

Cat. No.: B557046
CAS No.: 132388-59-1
M. Wt: 596.7 g/mol
InChI Key: KJYAFJQCGPUXJY-UMSFTDKQSA-N
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Description

Fmoc-Asn(Trt)-OH: is a derivative of asparagine, an amino acid, used extensively in solid-phase peptide synthesis. The compound is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the amino group and a trityl (Trt) group protecting the side-chain amide group of asparagine. These protecting groups are crucial in preventing unwanted side reactions during peptide synthesis.

Mechanism of Action

Target of Action

Fmoc-Asn(Trt)-OH is a pre-loaded resin used in the synthesis of peptide acids . Its primary target is the peptide chain that is being synthesized . The compound plays a crucial role in adding the asparagine amino acid residue to the C-terminal of the peptide chain .

Mode of Action

This compound interacts with its target through a process known as Fmoc solid-phase peptide synthesis . The compound is attached to a polyethylene glycol-polystyrene (PEG-PS) copolymer resin . The peptide synthesis occurs at the ends of the PEG chains, which have been functionalized with a trifluoroacetic acid (TFA)-labile Wang-type linker .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the peptide synthesis pathway . The compound aids in the elongation of the peptide chain by adding the asparagine amino acid residue to the C-terminal of the peptide . This process is facilitated by the PEG chains of the resin, which solvate the growing peptide chains and increase site isolation, thereby improving synthesis efficiency and peptide product quality .

Pharmacokinetics

The compound’s properties that impact its bioavailability in the context of peptide synthesis include its loading capacity on the resin and its solubility in dimethylformamide (dmf) .

Result of Action

The result of this compound’s action is the successful addition of the asparagine amino acid residue to the C-terminal of the peptide chain . This contributes to the synthesis of the desired peptide with high efficiency and quality .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and solvent conditions . The compound is typically stored at 2-8°C . Its swelling properties and diffusion rates are excellent across a wide range of solvents from toluene to water, making it ideally suited to the synthesis of serial and parallel peptides .

Biochemical Analysis

Biochemical Properties

Fmoc-Asn(Trt)-OH plays a crucial role in the synthesis of peptides. It interacts with various enzymes and proteins during the process of peptide chain elongation in solid-phase peptide synthesis . The nature of these interactions is primarily covalent bonding, where the Fmoc group is removed, allowing the amino acid to be added to the growing peptide chain .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of its role in peptide synthesis. The synthesized peptides can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects would depend on the nature of the peptide being synthesized.

Molecular Mechanism

This compound exerts its effects at the molecular level during peptide synthesis. The Fmoc group is removed under basic conditions, allowing the asparagine residue to be incorporated into the peptide chain . The Trt protecting group on the side chain is removed during the final cleavage step from the resin .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability of this compound is crucial for successful peptide synthesis. It is stable under the conditions used for peptide chain elongation, but the Fmoc group can be selectively removed when needed . The compound is also stable for long-term storage, making it suitable for use in various research applications .

Transport and Distribution

In the context of solid-phase peptide synthesis, this compound is bound to a resin, and the growing peptide chain is anchored to this solid phase . The distribution of this compound within a reaction vessel is therefore determined by the physical mixing of the resin beads.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asn(Trt)-OH typically involves the protection of the amino and side-chain amide groups of asparagine. The process begins with the protection of the amino group using the Fmoc group, followed by the protection of the side-chain amide group with the Trt group. The reaction conditions often involve the use of organic solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF), and reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Asn(Trt)-OH primarily undergoes deprotection reactions to remove the Fmoc and Trt groups. These reactions are essential steps in peptide synthesis.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are the deprotected asparagine residues, which can then be coupled with other amino acids to form peptides .

Scientific Research Applications

Chemistry: Fmoc-Asn(Trt)-OH is widely used in the synthesis of peptides and proteins. It allows for the stepwise assembly of peptide chains on solid supports, facilitating the study of protein structure and function .

Biology and Medicine: In biological research, peptides synthesized using this compound are used as probes to study enzyme-substrate interactions, receptor binding, and signal transduction pathways. In medicine, these peptides are used in the development of peptide-based drugs and vaccines .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of therapeutic peptides. It is also used in the production of peptide-based diagnostics and biomaterials .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its ability to protect both the amino and side-chain amide groups of asparagine, making it particularly useful in the synthesis of peptides that contain asparagine residues .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYAFJQCGPUXJY-UMSFTDKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348710
Record name Fmoc-Asn(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132388-59-1
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-asparagine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132388-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-Asn(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(tritylamino)butanoic acid, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R94765WYL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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